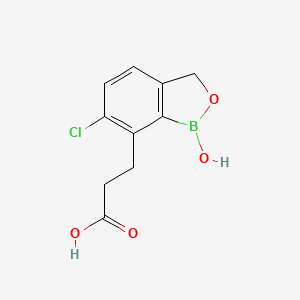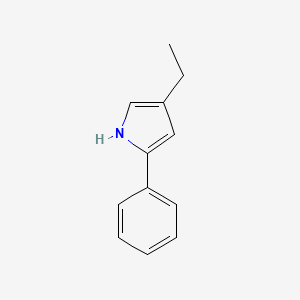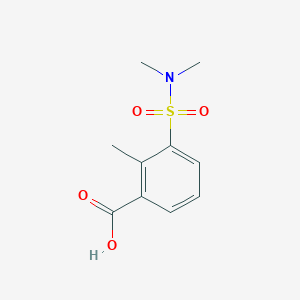
trans-Chlorobis(triphenylphosphine)phenylplatinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Chlorobis(triphenylphosphine)phenylplatinum: is a coordination compound with the chemical formula C42H35ClP2Pt . It is a platinum complex where the platinum atom is coordinated to one chloride ion, two triphenylphosphine ligands, and one phenyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Chlorobis(triphenylphosphine)phenylplatinum typically involves the reaction of potassium tetrachloroplatinate with triphenylphosphine and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then filtered, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
化学反应分析
Types of Reactions: trans-Chlorobis(triphenylphosphine)phenylplatinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as halides, phosphines, or amines.
Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides, leading to the formation of platinum(IV) complexes.
Reductive Elimination: This compound can also participate in reductive elimination reactions, where two ligands are eliminated from the platinum center, reducing it back to a lower oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromide, iodide), phosphines, and amines. These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidative Addition: Reagents such as halogens (e.g., chlorine, bromine) or organic halides (e.g., alkyl halides) are used. These reactions often require an inert atmosphere and may be facilitated by heating.
Reductive Elimination: This process can be induced by heating or by the addition of reducing agents such as hydrides or phosphines.
Major Products Formed:
Substitution Reactions: The products are typically new platinum complexes with different ligands.
Oxidative Addition: The products are platinum(IV) complexes with additional ligands.
Reductive Elimination: The products are usually simpler platinum(II) complexes and the eliminated ligands.
科学研究应用
Chemistry: trans-Chlorobis(triphenylphosphine)phenylplatinum is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry .
Biology and Medicine: The unique coordination environment of this compound may offer insights into designing new therapeutic agents .
Industry: In industrial applications, this compound is used in the preparation of polymers and other materials. Its catalytic properties are harnessed in processes that require precise control over molecular transformations .
作用机制
The mechanism by which trans-Chlorobis(triphenylphosphine)phenylplatinum exerts its effects is primarily through its ability to coordinate with various ligands and facilitate chemical reactions. The platinum center acts as a Lewis acid, accepting electron pairs from ligands and stabilizing transition states during reactions. This coordination ability allows it to participate in a wide range of catalytic processes, influencing reaction pathways and product distributions .
相似化合物的比较
trans-Dichlorobis(triphenylphosphine)platinum(II): This compound is similar in structure but has two chloride ligands instead of one chloride and one phenyl group.
cis-Dichlorobis(triphenylphosphine)platinum(II): The cis isomer of the above compound, differing in the spatial arrangement of the ligands around the platinum center.
trans-Dichlorobis(triphenylphosphine)palladium(II): A palladium analog with similar coordination properties but different reactivity due to the metal center.
Uniqueness: trans-Chlorobis(triphenylphosphine)phenylplatinum is unique due to the presence of the phenyl group, which can influence its reactivity and coordination behavior. This structural feature can lead to different catalytic properties and reaction pathways compared to its analogs .
属性
分子式 |
C42H35ClP2Pt |
|---|---|
分子量 |
832.2 g/mol |
IUPAC 名称 |
benzene;platinum(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C6H5.ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |
InChI 键 |
XGFRZEPGVDTDSQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[C-]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
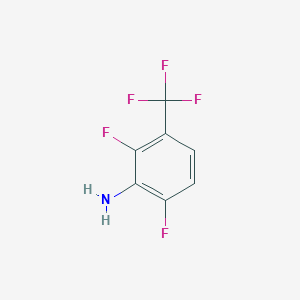
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
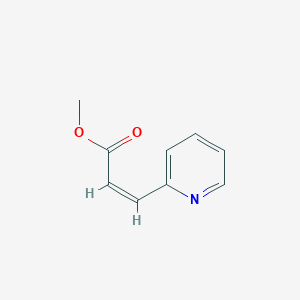




![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)

